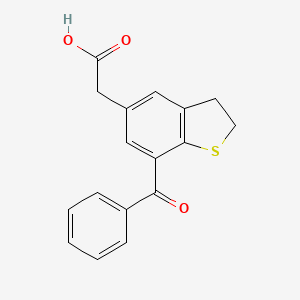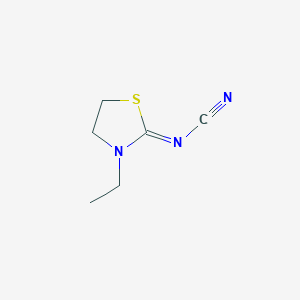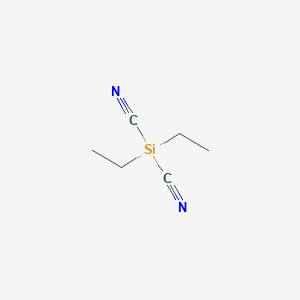
9,10-Bis(3-methylphenyl)phenanthrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Bis(3-methylphenyl)phenanthrene is an organic compound with the molecular formula C28H22. It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by its phenanthrene core substituted with two 3-methylphenyl groups at the 9 and 10 positions. This compound is of interest due to its unique structural and photophysical properties, making it relevant in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis(3-methylphenyl)phenanthrene typically involves the Suzuki or Sonogashira cross-coupling reactions. These reactions are performed under specific conditions to ensure high yields and purity. For instance, the Suzuki coupling reaction involves the use of palladium catalysts, such as Pd(PPh3)4, in the presence of a base like K2CO3, and a solvent such as toluene or DMF. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of scaling up laboratory synthesis to industrial production generally involve optimizing reaction conditions, using continuous flow reactors, and ensuring stringent quality control measures to achieve consistent product quality .
化学反应分析
Types of Reactions
9,10-Bis(3-methylphenyl)phenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur, particularly at the phenyl rings, using reagents such as halogens or nitrating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst
Major Products
Oxidation: Formation of phenanthrenequinone derivatives.
Reduction: Formation of partially hydrogenated phenanthrene derivatives.
Substitution: Formation of halogenated or nitrated phenanthrene derivatives
科学研究应用
9,10-Bis(3-methylphenyl)phenanthrene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential bioactivity.
Medicine: Investigated for its potential use in drug development and photodynamic therapy.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its photophysical properties
作用机制
The mechanism by which 9,10-Bis(3-methylphenyl)phenanthrene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. Its polycyclic aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular functions. Additionally, its photophysical properties enable it to generate reactive oxygen species upon light activation, which can be harnessed in photodynamic therapy .
相似化合物的比较
Similar Compounds
- 9,10-Bis(phenylethynyl)anthracene
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)-anthracene
Uniqueness
Compared to similar compounds, 9,10-Bis(3-methylphenyl)phenanthrene exhibits unique photophysical properties, such as higher thermal stability and distinct fluorescence characteristics. These properties make it particularly suitable for applications in optoelectronics and photodynamic therapy .
属性
CAS 编号 |
108789-26-0 |
|---|---|
分子式 |
C28H22 |
分子量 |
358.5 g/mol |
IUPAC 名称 |
9,10-bis(3-methylphenyl)phenanthrene |
InChI |
InChI=1S/C28H22/c1-19-9-7-11-21(17-19)27-25-15-5-3-13-23(25)24-14-4-6-16-26(24)28(27)22-12-8-10-20(2)18-22/h3-18H,1-2H3 |
InChI 键 |
KRVMBQACBQECCM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=C(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC(=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


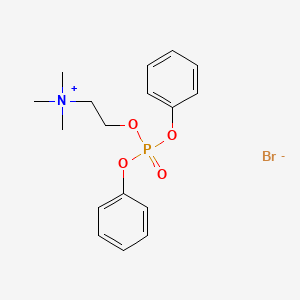
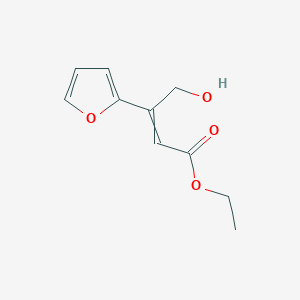
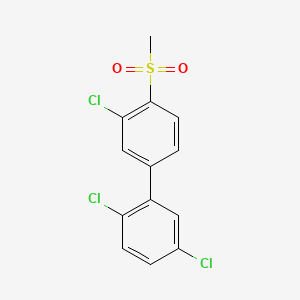
![{10-[2-(Anthracen-9-YL)ethyl]anthracen-9-YL}(phenyl)methanone](/img/structure/B14338092.png)
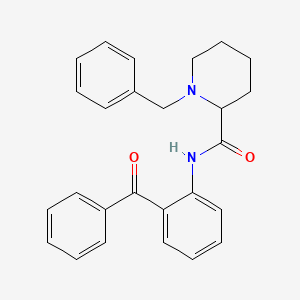
![2(1H)-Quinolinone, 4-[[(4-methylphenyl)sulfonyl]oxy]-3-phenyl-](/img/structure/B14338112.png)
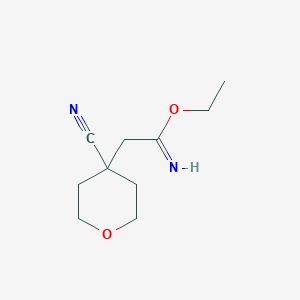

![1-[(Diphenylphosphorothioyl)methyl]-1H-1,2,4-triazole](/img/structure/B14338129.png)
![{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane](/img/structure/B14338140.png)
![[2-(phenylcarbamoyloxy)-3-piperidin-1-ium-1-ylpropyl] N-(2,6-dimethylphenyl)carbamate;chloride](/img/structure/B14338147.png)
